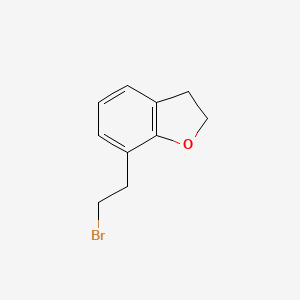
2-Methyl-2,4-pentane-d12-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2,4-pentane-d12-diol is a deuterated form of 2-Methyl-2,4-pentanediol. It is a colorless, odorless, and viscous liquid. This compound is commonly used as a solvent, plasticizer, and intermediate in the synthesis of various chemicals. The deuterated form is particularly useful in scientific research due to its unique isotopic properties.
準備方法
Synthetic Routes and Reaction Conditions
2-Methyl-2,4-pentane-d12-diol is synthesized by the hydrogenation of diacetone alcohol. The reaction involves the reduction of diacetone alcohol in the presence of a suitable catalyst, typically palladium on carbon, under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound follows a similar route to its laboratory synthesis but on a larger scale. The process involves the continuous hydrogenation of diacetone alcohol in a fixed-bed reactor. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
2-Methyl-2,4-pentane-d12-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Halides or amines.
科学的研究の応用
2-Methyl-2,4-pentane-d12-diol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in protein crystallography as a precipitant and cryoprotectant due to its ability to stabilize proteins.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, cleansers, cosmetics, solvents, lubricants, and hydraulic fluids.
作用機序
The mechanism of action of 2-Methyl-2,4-pentane-d12-diol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. Its amphiphilic nature allows it to interact with both polar and nonpolar molecules, making it effective in stabilizing proteins and other biomolecules . The compound can bind to various sites on protein secondary structures, including alpha helices and beta sheets, thereby influencing their stability and function .
類似化合物との比較
Similar Compounds
2-Methyl-2,4-pentanediol:
4-Hydroxy-4-methyl-2-pentanone-d12: Another deuterated compound with similar properties.
Hexylene glycol: A common name for 2-Methyl-2,4-pentanediol, used in various industrial applications.
Uniqueness
2-Methyl-2,4-pentane-d12-diol is unique due to its deuterated nature, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other isotopic labeling studies. The presence of deuterium atoms enhances the compound’s stability and provides valuable insights into reaction mechanisms and molecular interactions .
特性
IUPAC Name |
1,1,1,2,3,3,5,5,5-nonadeuterio-4-(trideuteriomethyl)pentane-2,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3/i1D3,2D3,3D3,4D2,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTBMSDMJJWYQN-WWKUACGSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284474-72-2 |
Source


|
| Record name | 284474-72-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate;oxalic acid](/img/structure/B580199.png)

![1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B580202.png)


